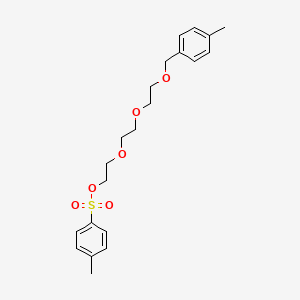
4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
Vue d'ensemble
Description
“4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound with the molecular formula C11H16ClNO2 . It is a solid substance that should be stored at room temperature . The IUPAC name for this compound is ®-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride” is 1S/C11H15NO2.ClH/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12;/h4,6,9H,3,5,12H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
The molecular weight of “4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride” is 229.71 . It is a solid substance that should be stored at room temperature .Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
Nitrogen-containing compounds, such as amines and amide-based chemicals, are widely used in various industries, including agriculture, textiles, and pharmaceuticals. Their degradation, especially in environmental contexts, is crucial due to their potential toxicity and persistence. Advanced Oxidation Processes (AOPs) have been identified as effective methods for the degradation of these recalcitrant compounds, transforming them into less harmful substances. The degradation mechanisms typically involve the generation of highly reactive radicals, leading to the breakdown of complex molecules into simpler, less toxic forms. This research area could offer insights into the degradation or transformation of "4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride" in environmental or industrial waste management contexts (Bhat & Gogate, 2021).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) are a class of compounds known for their antioxidant properties. Research into the structure-activity relationships of HCAs provides valuable insights into how modifications in chemical structure can enhance or reduce antioxidant activity. This research is relevant for understanding how "4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride" might be modified or utilized in contexts where antioxidant properties are desirable, such as in the development of new pharmaceuticals or functional materials (Razzaghi-Asl et al., 2013).
Environmental Impact of Herbicides
The environmental fate and impact of herbicides, such as 2,4-D, provide a framework for understanding how chemical compounds interact with ecosystems and potential routes of degradation or bioaccumulation. This research highlights the importance of studying the environmental behaviors of chemicals to assess their safety and develop strategies for mitigating their impact. For "4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride," similar considerations could inform its safe use and disposal, especially if it has applications in agriculture or pest control (Islam et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12;/h4,6,9H,3,5,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNRJPIDGDEFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(CC2)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | |
CAS RN |
168902-75-8 | |
| Record name | 1H-Inden-1-amine, 2,3-dihydro-4,5-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168902-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3108778.png)



![Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate](/img/structure/B3108803.png)
![4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride](/img/structure/B3108807.png)


